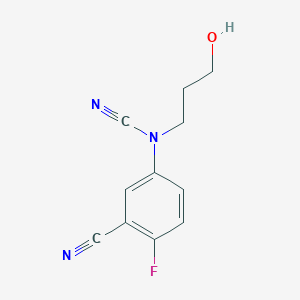

(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide

Description

Properties

IUPAC Name |

(3-cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-11-3-2-10(6-9(11)7-13)15(8-14)4-1-5-16/h2-3,6,16H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIKLBMBGFIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCCO)C#N)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through multicomponent reactions. These reactions allow for the efficient assembly of complex molecules with potential pharmaceutical applications. For instance, similar synthetic strategies have been employed to create other active pharmaceutical ingredients, demonstrating the versatility of such approaches in drug development .

Synthetic Route Example

- Starting Materials : 3-Cyano-4-fluorobenzaldehyde and 3-hydroxypropylamine.

- Reagents : Trifluoroacetic acid for deprotection and trimethylsilyl cyanide for the cyanamide formation.

- Yield : The synthetic process typically yields a mixture of diastereomers, which can be further purified.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial in disease pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown promise in inhibiting proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Cytotoxicity | Breast Cancer Cells | Inhibition of growth | |

| Enzyme Inhibition | Specific Kinases | Reduced activity | |

| Antiviral Activity | HIV Protease | Inhibition |

Case Study 1: Anti-Cancer Activity

A study conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a potential candidate for further development as an anti-cancer agent.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of the compound against HIV. Using MT-4 cells, researchers found that it inhibited HIV replication more effectively than some existing therapies, suggesting a new avenue for HIV treatment development .

Research Findings and Implications

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to its chemical structure have been shown to enhance its biological activity significantly. For instance, introducing additional functional groups can improve binding affinity to target proteins and increase solubility in biological systems.

Future Directions

Given its promising biological profile, future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Toxicology Assessments : To evaluate safety profiles before clinical trials.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.

Comparison with Similar Compounds

Key Structural Features and Properties

The following table summarizes critical differences between (3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide and its closest structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₉FN₄S | 219.21 | 3-Hydroxypropyl | Cyano, Fluorophenyl, Hydroxyl |

| (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide | C₁₃H₉FN₄S | 272.30 | 2-Methylthiazolylmethyl | Cyano, Fluorophenyl, Thiazole |

| (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide | C₁₃H₁₂FN₇ | 285.28 | 1-Propyltetrazolylmethyl | Cyano, Fluorophenyl, Tetrazole |

Discrepancies and Limitations

- Data Consistency: Conflicting molecular formulas for this compound in CAS records (C₁₃H₉FN₄S vs. C₁₆H₁₃FN₄OS) highlight the need for verification via primary literature or analytical data .

- Toxicological Data: No studies on the compound’s toxicity are available, necessitating caution in handling and application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-cyano-4-fluorophenyl derivatives with 3-hydroxypropylamine intermediates under controlled conditions. Key variables include:

- Temperature : Elevated temperatures (70–100°C) may accelerate reaction kinetics but risk side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalysts : Palladium-based catalysts or bases (e.g., K₂CO₃) improve coupling reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and hydroxypropyl moiety (δ ~1.6–3.5 ppm).

- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (O-H stretch) validate functional groups.

- HPLC/MS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., [M+H]+ ion). Purity >95% is achievable with reverse-phase C18 columns .

Q. How does the presence of the cyano and fluorophenyl groups influence the compound's reactivity and interaction with biological targets?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano and fluorine groups enhance electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes.

- Lipophilicity : LogP calculations (via software like MarvinSuite) predict improved membrane permeability compared to non-fluorinated analogs.

- Biological Target Engagement : Fluorophenyl groups often enhance binding affinity to hydrophobic pockets in proteins, as observed in studies of related fluorinated cyanamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., FRET-based enzymatic assays) to minimize variability. For instance, discrepancies in IC₅₀ values may arise from differences in enzyme source or buffer conditions.

- Orthogonal Validation : Confirm activity via Surface Plasmon Resonance (SPR) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional relevance. A study on structurally similar compounds resolved conflicting data by correlating SPR-derived KD values with cellular efficacy .

Q. What experimental designs are effective in elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analyses to distinguish competitive vs. non-competitive inhibition. For example, pre-incubating the compound with the enzyme before substrate addition can reveal time-dependent inhibition.

- Structural Biology : Co-crystallization with target enzymes (e.g., kinases or proteases) identifies binding modes. Cryo-EM or X-ray diffraction of inhibited complexes provides atomic-level insights .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to assess selectivity across enzyme families .

Q. What strategies can be employed to assess the metabolic stability and potential toxicity of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation. Monitor parent compound depletion via LC-MS/MS.

- Toxicity Screening : Use zebrafish embryos or primary hepatocytes to assess acute toxicity (LD₅₀) and mitochondrial dysfunction (via Seahorse assays).

- Metabolite Profiling : Untargeted metabolomics (e.g., UPLC-QTOF) identifies reactive metabolites, such as epoxides or quinones, which may form protein adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.